molecular formula C11H19N3S B15302368 (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine

(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine

Cat. No.: B15302368
M. Wt: 225.36 g/mol
InChI Key: YOECCPJYMVDKDV-UHFFFAOYSA-N
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Description

(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine is a compound with the molecular formula C11H19N3S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an azepane ring, a seven-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the azepane moiety. One common synthetic route involves the reaction of a thiazole precursor with an azepane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification through crystallization or chromatography to ensure the high purity of the final product. The choice of reagents and conditions is optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated thiazole derivatives, amines, thiols, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the azepane ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylthiazol-2-yl)methanamine: A simpler analog with a methyl group instead of the azepane ring.

    Thiazole derivatives: Compounds containing the thiazole ring with various substituents, such as 4-phenylthiazole or 2-aminothiazole.

    Azepane derivatives: Compounds containing the azepane ring with different functional groups, such as azepane-1-carboxylic acid or azepane-1-amine.

Uniqueness

(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine is unique due to the combination of the thiazole and azepane rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and ability to interact with multiple biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C11H19N3S/c12-7-11-13-10(9-15-11)8-14-5-3-1-2-4-6-14/h9H,1-8,12H2

InChI Key

YOECCPJYMVDKDV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=CSC(=N2)CN

Origin of Product

United States

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